molecular formula C8H6BrNO B1288941 4-Bromoisoindolin-1-one CAS No. 337536-15-9

4-Bromoisoindolin-1-one

カタログ番号 B1288941
CAS番号: 337536-15-9
分子量: 212.04 g/mol
InChIキー: TYRICULVJRGSTL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromoisoindolin-1-one is a chemical compound that is part of the isoindoline family, characterized by a bromine atom attached to the fourth position of the isoindoline ring. The presence of the bromine atom makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules that can have applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related brominated isoquinoline compounds has been reported in the literature. For instance, a method for synthesizing 4-bromo-1,2-dihydroisoquinolines involves the use of 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles. A bromonium ylide intermediate is proposed to form through an intramolecular reaction facilitated by a rhodium catalyst . Another approach for synthesizing 4-bromoisoquinoline and 4-bromoisquinolone utilizes 2-alkynyl benzyl azides in a palladium-catalyzed electrocyclic reaction. The conditions of the reaction can be adjusted to selectively produce either compound, with the introduction of a bromine atom enhancing the method's attractiveness for organic synthesis .

Molecular Structure Analysis

The molecular structure of 4-Bromoisoindolin-1-one would consist of an isoindoline core with a bromine atom at the fourth position. The exact structure and electronic configuration of the molecule would influence its reactivity and the types of chemical reactions it can undergo. The presence of the bromine atom, a heavy and electron-withdrawing group, would likely affect the electron density distribution within the molecule, potentially activating or deactivating certain positions for further chemical transformations.

Chemical Reactions Analysis

While the specific chemical reactions of 4-Bromoisoindolin-1-one are not detailed in the provided papers, the literature on similar brominated compounds suggests that the bromine atom could participate in various organic reactions. For example, the bromine could act as a leaving group in nucleophilic substitution reactions or be involved in the formation of bromonium ions in intramolecular reactions, as seen in the synthesis of 4-bromo-1,2-dihydroisoquinolines . The reactivity of the bromine atom could also be exploited in cross-coupling reactions, which are commonly used in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromoisoindolin-1-one would be influenced by its molecular structure. The bromine atom would contribute to the compound's molecular weight and could affect its boiling and melting points. The polarity of the molecule would be affected by the electron-withdrawing nature of the bromine, which could influence its solubility in various solvents. The compound's stability and reactivity would be key factors in its handling and storage, as well as in its potential applications in chemical synthesis.

科学的研究の応用

Field

This application falls under the field of Pharmaceutical Synthesis .

Application Summary

4-Bromoisoindolin-1-one is a versatile compound with a bromine substitution at the 4-position and a ketone functionality at the 1-position. It plays a crucial role in organic synthesis and is a valuable intermediate in pharmaceuticals . It shows potential as an inhibitor targeting type 1 methionyl-tRNA synthetase (MetRS), which is crucial in protein synthesis and disease pathways .

Methods of Application

The compound is synthesized through a multistep procedure, which likely involves bromination and cyclization reactions starting from suitable precursors .

Results or Outcomes

The resulting compound exhibits promising MetRS inhibitory activity. By interfering with protein synthesis mediated by MetRS, these compounds hold potential in combating various diseases where dysregulated protein synthesis is implicated, including certain cancers and infectious diseases .

Synthesis of Vaniprevir

Field

This application falls under the field of Medicinal Chemistry .

Application Summary

4-Bromoisoindolin-1-one is used to synthesize Vaniprevir, an inhibitor of HCV NS3/4A .

Results or Outcomes

Vaniprevir reversibly binds to the large peptide ring of NS3/4A and inhibits the decomposition of HCV precursor protein by NS3/4A, thus inhibiting the virus replication cycle .

Synthesis of Isoindolinones

Field

This application falls under the field of Medicinal Chemistry .

Application Summary

4-Bromoisoindolin-1-one is used as a synthetic intermediate to synthesize isoindolinones, which are widely found in pharmaceuticals and complex natural products . Examples include indoprofen (an anti-inflammatory), lennoxamine (an anticancer), 9b-phenyl-2,3-dihydrothianolo [2,3,a]-isoindol-5 (9bH)-one (a HIV-1 reverse transcriptase inhibitor), pestalachloride A (an antifungal metabolite), chlortalidoneis (a diuretic drug), and garenoxacin (an antibiotic) .

Results or Outcomes

The synthesis of these isoindolinones contributes to the development of various drugs with diverse therapeutic applications .

Synthesis of H-89

Field

This application falls under the field of Medicinal Chemistry .

Application Summary

4-Bromoisoindolin-1-one is used to synthesize N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide (H-89), a prototypical and intensely-studied kinase inhibitor . H-89 was one of the first non-natural, synthetic inhibitors that competitively inhibited the binding of ATP to the structurally conserved binding domain of cAMP-dependent protein kinase (PKA) .

Results or Outcomes

The binding mode of H-89 to PKA has been studied in great detail at the atomic level using crystallization studies. This contributed to the understanding of kinase function and provided general principles to develop drug-like kinase inhibitors .

Synthesis of Novel Therapeutics

Field

This application falls under the field of Medicinal Chemistry .

Application Summary

4-Bromoisoindolin-1-one’s structure allows for fine-tuning pharmacological properties, making it promising for drug development . It offers a pathway for creating novel therapeutics and advancing research in organic chemistry .

Methods of Application

The compound is prepared through a two-step process, starting from methyl 3-bromo-2-(bromomethyl)benzoate .

Results or Outcomes

By virtue of its structural versatility and reactivity, 4-Bromoisoindolin-1-one is instrumental in the creation of novel compounds and materials, thereby advancing scientific exploration and innovation in multiple fields .

Synthesis of Isoquinoline Sulfonamide

Field

This application falls under the field of Medicinal Chemistry .

Application Summary

4-Bromoisoindolin-1-one can also be synthesized N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide (H-89), a prototypical and intensely-studied kinase inhibitor . It was one of the first non-natural, synthetic inhibitors that competitively inhibited the binding of ATP to the structurally conserved binding domain of cAMP-dependent protein kinase (PKA) .

Results or Outcomes

The binding mode of H-89 to PKA has been studied in great detail at the atomic level using crystallization studies. This contributed to the understanding of kinase function and provided general principles to develop drug-like kinase inhibitors .

Safety And Hazards

The safety information for 4-Bromoisoindolin-1-one includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

特性

IUPAC Name

4-bromo-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRICULVJRGSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619878
Record name 4-Bromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoisoindolin-1-one

CAS RN

337536-15-9
Record name 4-Bromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromoisoindolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 25 mL microwave tube 3-bromo-2-bromomethyl-benzoic acid methyl ester is dissolved in methanol (15 mL) and mixed with 7.0M methanolic ammonia (6.3 mL) and 17.0M aqueous ammonia (7.3 mL). The microwave tube is sealed and the mixture is stirred overnight at room temperature. The precipitate formed is filtered out and washed with cold water, then dried under vacuum to afford the title compound.
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 3-bromo-2-(bromomethyl)benzoate (1.28 g) was dissolved in a 11% solution of ammonia in methanol-THF mixed solution (3:2, 25 ml) and the mixture was stirred at room temperature for 16 h. The reaction mixture was concentrated and the residue was washed with saturated brine. Recrystallization from ethyl acetate-hexane gave the title compound (671 mg, 76%) as colorless needle crystals.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
methanol THF
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
76%

Synthesis routes and methods III

Procedure details

To a solution of methyl 3-bromo-2-(bromomethyl)benzoate (27 mmol) in THF (100 mmol) was added ammonium hydroxide (9 mL) dropwise at rt. The reaction mixture was allowed to stir overnight and then diluted with 30 mL of water. The solution was extracted with DCM, dried over Na2SO4, filtered and concentrated to give 4-bromoisoindolin-1-one (5.20 g, 91%).
Quantity
27 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromoisoindolin-1-one
Reactant of Route 2
Reactant of Route 2
4-Bromoisoindolin-1-one
Reactant of Route 3
4-Bromoisoindolin-1-one
Reactant of Route 4
4-Bromoisoindolin-1-one
Reactant of Route 5
Reactant of Route 5
4-Bromoisoindolin-1-one
Reactant of Route 6
4-Bromoisoindolin-1-one

Citations

For This Compound
7
Citations
JK Kim, YH Kim, HT Nam, BT Kim, JN Heo - Organic letters, 2008 - ACS Publications
… (I) can be synthesized from the reaction of 4-bromoisoindolin-1-one (II) with 2-formylarylboronic … Moreover, the key intermediate, 4-bromoisoindolin-1-one (II) derives from commercially …
Number of citations: 85 pubs.acs.org
A Walter, A Chaikuad, R Helmer, N Loaec, L Preu… - PLoS …, 2018 - journals.plos.org
Cdc2-like kinases (CLKs) represent a family of serine-threonine kinases involved in the regulation of splicing by phosphorylation of SR-proteins and other splicing factors. Although …
Number of citations: 24 journals.plos.org
DJ Bryant - 2020 - search.proquest.com
Ovarian cancer is both difficult to detect and difficult to treat, therefore the discovery of new therapies is important. Retinoids (retinoic acid derivatives) are known to induce cellular …
Number of citations: 2 search.proquest.com
MC Reddy, A Dey, M Jeganmohan… - New Journal of Chemistry, 2023 - pubs.rsc.org
… an approach to the total synthesis of aristolactams employing Pd(II)-catalyzed one-pot Suzuki–Miyaura coupling/aldol condensation cascade reaction of 4-bromoisoindolin-1-one with 2-…
Number of citations: 4 pubs.rsc.org
C Maugeri, MA Alisi, C Apicella, L Cellai… - Bioorganic & medicinal …, 2008 - Elsevier
Human Rhinovirus (HRV) is the most important aetiologic agent of common cold in adults and children. HRV is a single-stranded, positive sense RNA virus and, despite the high level of …
Number of citations: 62 www.sciencedirect.com
CCB Formations - Methods and Principles in Medicinal …, 2012 - perpus.univpancasila.ac.id
… In this one-pot synthesis, 4-bromoisoindolin-1one is reacted with various 2-formylphenylboronic acids using Pd (PPh3) 4 as catalyst, Cs2CO3 as base, and toluene/EtOH as solvent …
Number of citations: 0 perpus.univpancasila.ac.id
SH Grimm - 2019 - scholarlypublications …
Acute myeloid leukemia (AML) is an aggressive form of blood cancer in elderly people with poor prognosis. In approximately 20-30% of AML patients an internal tandem duplication (ITD…

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。